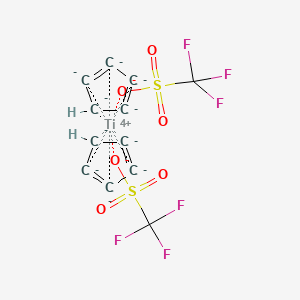
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is a coordination compound that features a titanium center coordinated to cyclopenta-1,3-diene and trifluoromethanesulfonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a trifluoromethanesulfonate source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme can be represented as follows:
TiCl4+C5H6+CF3SO3H→Ti(C5H5)2(CF3SO3)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, such as halides or other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent titanium complexes, while substitution reactions may produce new titanium coordination compounds with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;titanium(4+) trifluoromethanesulfonate involves the coordination of the titanium center to the ligands, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the titanium center can activate substrates and facilitate their conversion to desired products.
Comparison with Similar Compounds
Similar Compounds
Titanocene Dichloride: A similar compound with two cyclopentadienyl ligands and two chloride ligands.
Zirconocene Dichloride: Similar to titanocene dichloride but with a zirconium center.
Ferrocene: A compound with two cyclopentadienyl ligands coordinated to an iron center.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate ligand, which can impart different electronic and steric properties compared to other similar compounds. This can result in different reactivity and applications, particularly in catalysis and materials science.
Properties
Molecular Formula |
C12H2F6O6S2Ti-8 |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1H;2*(H,5,6,7);/q2*-5;;;+4/p-2 |
InChI Key |
VJUWAFGEJRHTHS-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















